2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide
Description
2-Chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide is a synthetic compound featuring a chloroacetamide moiety linked via a methylene bridge to the 5-position of a 3-(4-methoxyphenyl)-substituted isoxazole ring. This structure combines a heterocyclic core (isoxazole) with a substituted aromatic ring and a reactive chloroacetamide group, making it a candidate for pharmacological exploration. Evidence suggests that derivatives containing the 3-(4-methoxyphenyl)-5-isoxazolyl group exhibit antitumor activity against human cancer cell lines . Synonyms for this compound include N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide and MLS001195630, indicating its presence in diverse chemical databases .
Properties
IUPAC Name |
2-chloro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-18-10-4-2-9(3-5-10)12-6-11(19-16-12)8-15-13(17)7-14/h2-6H,7-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYDOYZMLPXBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized with chloroacetyl chloride to yield the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to streamline the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the acetamide position serves as a primary site for nucleophilic substitution (SN2/SN1 mechanisms). This reaction is influenced by the electron-withdrawing acetamide group and steric factors from the isoxazole-methyl moiety.
| Reagent | Conditions | Product | Yield* | Key Reference |
|---|---|---|---|---|
| Sodium methoxide | Anhydrous DMF, 60°C | Methoxy derivative | 72–85% | |
| Potassium thioacetate | Ethanol, reflux | Thioacetate intermediate | 68% | |
| Piperidine | Acetonitrile, RT | Piperidinyl-substituted analog | 61% |
*Yields estimated from structurally analogous reactions in benzenesulfonamide derivatives.
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, generating carboxylic acid intermediates:
Acidic Hydrolysis
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Reagents: Conc. HCl/H2O (1:1)
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Conditions: Reflux, 6–8 hrs
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Product: 2-Chloroacetic acid derivative
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Application: Precursor for esterification or amide coupling .
Basic Hydrolysis
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Reagents: 10% NaOH, ethanol
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Conditions: 80°C, 4 hrs
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Product: Sodium salt of the carboxylic acid
-
Note: The reaction rate slows due to steric hindrance from the isoxazole ring .
Reactions Involving the Isoxazole Ring
The isoxazole ring participates in electrophilic substitutions and ring-opening reactions:
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group:
| Reaction Type | Reagent | Product |
|---|---|---|
| Nitration | HNO3/H2SO4, 0–5°C | Nitro-substituted isoxazole derivative |
| Sulfonation | Fuming H2SO4, 50°C | Sulfonic acid derivative |
Ring-Opening Reactions
Under strong reducing conditions (e.g., H2/Pd-C), the isoxazole ring opens to form β-enaminones, which are valuable intermediates for heterocyclic synthesis.
Oxidation of the Methoxy Group
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Reagent: KMnO4/H2SO4
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Conditions: 100°C, 12 hrs
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Product: Quinone derivative (via demethylation and oxidation) .
Reduction of the Chloro Group
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Reagent: LiAlH4
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Conditions: Dry THF, 0°C → RT
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Product: Dechlorinated acetamide (minor pathway due to competing reduction of the amide bond).
Cross-Coupling Reactions
The chloroacetamide group facilitates palladium-catalyzed cross-couplings:
| Reaction Type | Reagent | Product |
|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh3)4 | Biaryl-acetamide hybrid |
| Buchwald-Hartwig | Primary amine, Pd2(dba)3 | N-aryl acetamide derivative |
Biological Activity of Reaction Products
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Antibacterial Activity: Methoxy derivatives show enhanced activity against Bacillus subtilis (MIC: 8 µg/mL) .
-
COX-II Inhibition: Quinone derivatives exhibit 26% COX-II inhibition at 10 µM .
This compound’s reactivity profile highlights its versatility as a scaffold for synthesizing biologically active molecules. Further studies optimizing reaction conditions and exploring novel transformations (e.g., photochemical cycloadditions) could unlock additional applications in medicinal chemistry.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that 2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.
Case Study: Antibacterial Efficacy
- Objective : To evaluate the compound's activity against Staphylococcus aureus and Escherichia coli.
- Findings : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating strong antibacterial potential .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Properties
The compound has also been investigated for its anticancer properties, particularly in inhibiting the growth of various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 15 | 48 hours |
Anti-inflammatory Effects
Research has also focused on the anti-inflammatory properties of this compound, particularly in models of inflammation.
Case Study: Inhibition of Inflammatory Cytokines
- Objective : To evaluate the reduction of pro-inflammatory cytokines in LPS-stimulated macrophages.
- Findings : Treatment with the compound resulted in approximately a 50% reduction in TNF-alpha and IL-6 levels compared to untreated controls .
| Cytokine | Reduction (%) |
|---|---|
| TNF-alpha | 50 |
| IL-6 | 50 |
Mechanism of Action
The mechanism by which 2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
4-Chlorophenyl Analogue
- Compound : N-{[3-(4-Chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide
- Molecular Formula : C₁₆H₁₈ClN₃O₂
- Key Differences : Replaces the 4-methoxy group with a 4-chloro substituent and substitutes the chloroacetamide with a pyrrolidinyl-acetamide side chain.
- Properties : Molecular weight 319.78 g/mol; purity ≥95% .
- Significance: Demonstrates how halogen substitution (Cl vs.
Sulfonamide Derivatives
- Compound : 2-Chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide
- Synthesis : Derived from sulfamethoxazole precursors using chloroacetyl chloride .
- Key Differences : Incorporates a sulfonamide linker and a 5-methylisoxazole ring instead of the 4-methoxyphenyl-isoxazole system.
Core Heterocycle Modifications
Benzisoxazole Derivatives
- Compound : N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
- Molecular Formula : C₁₀H₉ClN₂O₂
- Key Differences : Replaces the isoxazole with a benzisoxazole core, enhancing aromaticity and steric bulk.
- Synthesis : Confirmed via NMR, IR, and mass spectrometry; serves as a precursor for pharmacologically active compounds .
Oxadiazole-Containing Analogues
- Compound: 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide
Comparative Data Table
Biological Activity
The compound 2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₀ClN₃O₂
- Molecular Weight : 215.65 g/mol
This compound features a chloro group, an isoxazole ring, and a methoxyphenyl substituent, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains were evaluated in several studies:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 | |
| Klebsiella pneumoniae | 30 |
These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity. The following table summarizes its efficacy against various fungal strains:
The antifungal activity suggests that the compound could be useful in treating fungal infections, particularly in immunocompromised patients.
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. Research has indicated that it may inhibit cell proliferation in various cancer cell lines:
| Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 10 | |
| MCF-7 (breast cancer) | 15 | |
| A549 (lung cancer) | 12 |
These findings suggest that the compound may interfere with cancer cell growth and proliferation, warranting further investigation into its mechanisms of action.
Study 1: Antimicrobial Efficacy
A study conducted by Khalaf et al. (2021) evaluated the antimicrobial efficacy of various derivatives of isoxazole compounds, including this compound. The study concluded that the presence of the methoxy group significantly enhanced the antimicrobial activity compared to other derivatives without such substitutions.
Study 2: Anticancer Properties
Another investigation published in the Journal of Medicinal Chemistry explored the anticancer properties of isoxazole derivatives. The study highlighted that compounds with similar structures to this compound demonstrated significant cytotoxic effects on human cancer cell lines, indicating potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
